Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate
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Overview
Description
Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a bromine atom at the 8th position and an ethyl ester group at the 5th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate typically involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base. This reaction proceeds through a cyclization process to form the imidazo[1,2-A]pyridine core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The ethyl ester group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-A]pyridines, N-oxides, and dehalogenated derivatives .
Scientific Research Applications
Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall . The compound binds to the active site of the enzyme involved in mycolic acid synthesis, thereby disrupting the bacterial cell wall and leading to cell death.
Comparison with Similar Compounds
Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate can be compared with other similar compounds in the imidazo[1,2-A]pyridine family:
Ethyl 6-bromoimidazo[1,2-A]pyridine-5-carboxylate: Similar structure but with the bromine atom at the 6th position, leading to different reactivity and applications.
Ethyl 8-chloroimidazo[1,2-A]pyridine-5-carboxylate: Chlorine substitution instead of bromine, which affects the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-3-7(11)9-12-5-6-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
NNOAFOMKNGGKLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C2=NC=CN12)Br |
Origin of Product |
United States |
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